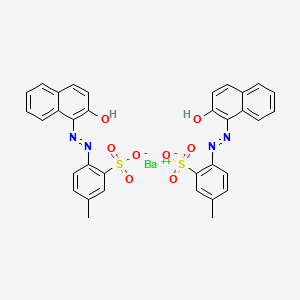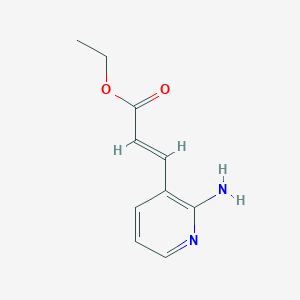
XYLOGLUCAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xyloglucan is a hemicellulose that occurs in the primary cell wall of all vascular plants . It has a backbone of β1→4-linked glucose residues, most of which are substituted with 1-6 linked xylose sidechains . The xylose residues are often capped with a galactose residue sometimes followed by a fucose residue . The specific structure of xyloglucan differs between plant families .
Synthesis Analysis
Xyloglucan is synthesized in Golgi trans cisternae and in the trans Golgi network (TGN) and is transported to the cell membrane by vesicles, where it is expelled and adsorbs on nascent cellulosic microfibrils . A study on xyloglucan endotransglucosylase/hydrolase (XTH) family in Salicaceae during grafting revealed that five XTH genes differentially expressed between self-grafted and reciprocal grafted combinations .
Molecular Structure Analysis
Xyloglucan has a cellulose-like backbone, which is about 0.15 to 1.5 μm long, consists of 300 to 3 000 β- (1→4)-linked D-glucopyranose residues . About 60–75% (or, in grasses, about 30–40%) of the glucose residues have side-chains attached to position 6 . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
Chemical Reactions Analysis
The chemical reactions and pathways involving xyloglucan are complex. It is the substrate of xyloglucan endotransglycosylase, which cuts and ligates xyloglucans, as a means of integrating new xyloglucans into the cell wall . It is also thought to be the substrate of alpha-expansin, which promotes cell wall enlargement .
Physical And Chemical Properties Analysis
Xyloglucan is a non-ionic, neutral, branched polysaccharide consisting of a cellulose-like backbone that carries xylose and galactosyl-xylose substituents . The configuration of this polysaccharide gives the product a “mucin-like” molecular structure, thus conferring optimal mucoadhesive properties .
Wirkmechanismus
Xyloglucan, a natural polysaccharide derived from tamarind seeds, possesses a “mucin-like” molecular structure that confers mucoadhesive properties, allowing xyloglucan formulations to act as a barrier capable of reducing bacterial adherence and invasion and to preserve tight junctions and paracellular flux .
Safety and Hazards
According to the Safety Data Sheet of Xyloglucan from Megazyme, the product is non-reactive under normal conditions of use, storage, and transport . In case of accidental exposure, it is recommended to remove the person to fresh air and keep comfortable for breathing . If it comes in contact with skin or eyes, wash with plenty of water . If ingested, call a poison center or a doctor .
Eigenschaften
CAS-Nummer |
37294-28-3 |
|---|---|
Produktname |
XYLOGLUCAN |
Molekulargewicht |
0 |
Synonyme |
Glucoxylan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




